molecular formula C8H7IN2O B12828551 (2-Iodobenzo[d]oxazol-7-yl)methanamine

(2-Iodobenzo[d]oxazol-7-yl)methanamine

Katalognummer: B12828551
Molekulargewicht: 274.06 g/mol
InChI-Schlüssel: FPYZGANBMCEXOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Iodobenzo[d]oxazol-7-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of an iodine atom at the 2-position and a methanamine group at the 7-position of the benzoxazole ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodobenzo[d]oxazol-7-yl)methanamine typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 7-position. This can be achieved by the reaction of the iodinated benzoxazole with a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Iodobenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The methanamine group can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoxazole derivatives.

    Oxidation Reactions: Formation of oxidized benzoxazole derivatives.

    Reduction Reactions: Formation of reduced benzoxazole derivatives.

    Coupling Reactions: Formation of amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

(2-Iodobenzo[d]oxazol-7-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzoxazole derivatives have shown promising activities as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways. It can serve as a tool compound to study the mechanism of action of benzoxazole derivatives.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

    Material Science:

Wirkmechanismus

The mechanism of action of (2-Iodobenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride

Uniqueness

(2-Iodobenzo[d]oxazol-7-yl)methanamine is unique due to the presence of the iodine atom at the 2-position and the methanamine group at the 7-position. These functional groups impart distinct chemical and biological properties to the compound. The iodine atom can participate in various substitution reactions, while the methanamine group can engage in coupling reactions, making the compound versatile in chemical synthesis. Additionally, the compound’s biological activities may differ from those of its chlorinated analogs, providing opportunities for the development of new therapeutic agents.

Eigenschaften

Molekularformel

C8H7IN2O

Molekulargewicht

274.06 g/mol

IUPAC-Name

(2-iodo-1,3-benzoxazol-7-yl)methanamine

InChI

InChI=1S/C8H7IN2O/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4,10H2

InChI-Schlüssel

FPYZGANBMCEXOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N=C(O2)I)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.